molecular formula C9H7NO2 B3215203 2-(Furan-2-YL)-4-hydroxypyridine CAS No. 1159817-17-0

2-(Furan-2-YL)-4-hydroxypyridine

Cat. No. B3215203
CAS RN: 1159817-17-0
M. Wt: 161.16 g/mol
InChI Key: YAIPBHUVERCNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic . Furan and its derivatives have widespread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .


Synthesis Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are used in the manufacture of a wide range of compounds . A mixture of Lewis acids (ZrCl 4 /ZnI 2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% . Interesting products include 2-substituted 3-iodo-furans and (1-R)-1-(2′-furyl)-1,2-ethanediol with a primary hydroxyl group protected as acetate .


Molecular Structure Analysis

Spectroscopic (FT-IR, FT-Raman, UV–vis, and NMR) techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Furan and its derivatives play an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . The reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .


Physical And Chemical Properties Analysis

Furan is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing . It possesses a strong odour of roasted coffee and a bitter taste .

Mechanism of Action

The mechanism of action of furan derivatives can vary widely depending on the specific compound and its intended use. For example, some furan derivatives have been found to inhibit certain enzymes .

Future Directions

The future of furan and its derivatives lies in their potential to replace traditional resources such as crude oil with biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

2-(furan-2-yl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIPBHUVERCNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671728
Record name 2-(Furan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159817-17-0
Record name 2-(2-Furanyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159817-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-YL)-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-YL)-4-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
2-(Furan-2-YL)-4-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
2-(Furan-2-YL)-4-hydroxypyridine
Reactant of Route 5
2-(Furan-2-YL)-4-hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-(Furan-2-YL)-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.